5-Feniltiazol

Descripción general

Descripción

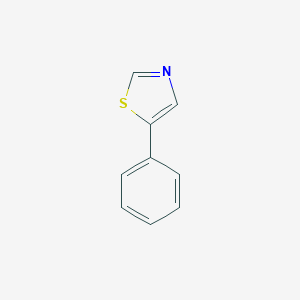

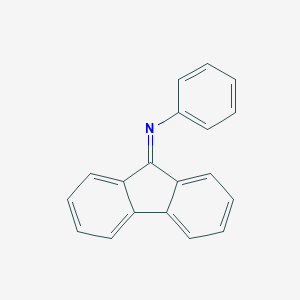

5-Phenylthiazole (5-PT) is a heterocyclic aromatic compound that is widely used in scientific research and has a wide range of applications. It is a derivative of thiazole and is composed of an aromatic ring with a sulfur atom and a phenyl group. 5-PT has been used in a variety of laboratory experiments and research studies due to its unique properties. This article will provide an overview of 5-PT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Aplicaciones Antibacterianas

Los derivados del 5-feniltiazol se han estudiado por su potencial como agentes antibacterianos. La investigación ha demostrado que estos compuestos pueden ser efectivos contra Staphylococcus aureus resistente a la meticilina (MRSA), una preocupación importante en el cuidado de la salud debido a su resistencia a muchos antibióticos .

Aplicaciones Antifúngicas

La actividad antifúngica de los derivados del feniltiazol es otra área de interés. Se ha encontrado que estos compuestos son prometedores en la búsqueda de nuevos fungicidas, con estudios que se centran en la optimización estructural y la actividad biológica de productos naturales como la tiasporina A .

Síntesis y Optimización

El diseño y la síntesis de nuevos derivados del feniltiazol son cruciales para mejorar su actividad biológica. Los investigadores están trabajando activamente en la creación de nuevos compuestos con perfiles de eficacia y seguridad mejorados .

Estudios de Relación Actividad Estructural (SAR)

Los estudios SAR son esenciales para comprender cómo los cambios estructurales en los derivados del feniltiazol afectan su actividad biológica. Esta investigación ayuda a identificar los compuestos más potentes para su posterior desarrollo .

Mitigación de la Resistencia a los Medicamentos

Los derivados del feniltiazol se están explorando como una solución para combatir la resistencia antimicrobiana (AMR), que es una amenaza creciente para la salud mundial. Estos compuestos podrían ofrecer potencialmente nuevos mecanismos de acción contra cepas resistentes de bacterias .

Química Medicinal

En química medicinal, los derivados del feniltiazol se están sintetizando y evaluando para diversas aplicaciones terapéuticas más allá de sus propiedades antimicrobianas, incluidas las posibles actividades antiinflamatorias y anticancerígenas .

Mecanismo De Acción

Target of Action

5-Phenylthiazole is a compound that has shown promising results in the field of medicinal chemistry. It has been found to exhibit significant antibacterial and antifungal activities . The primary targets of 5-Phenylthiazole are various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Magnaporthe oryzae .

Mode of Action

It is known that the compound interacts with its targets, leading to inhibition of their growth . The structure-activity relationships (SAR) of 5-Phenylthiazole and its derivatives have been studied, and it has been found that certain modifications to the compound can enhance its activity .

Pharmacokinetics

It has been noted that systemic administration of certain 5-phenylthiazole derivatives was poorly tolerated . More research is needed to fully understand the ADME properties of 5-Phenylthiazole and its impact on bioavailability.

Result of Action

The result of 5-Phenylthiazole’s action is the inhibition of the growth of its target organisms. In particular, certain derivatives of 5-Phenylthiazole have shown more than 80% inhibition against M. oryzae, with EC50 values superior to that of commercial fungicides .

Direcciones Futuras

Research into 5-Phenylthiazole and its derivatives continues to be a promising area in medicinal chemistry. For instance, studies have shown that α-aminophosphonates derivatives bearing a 5-phenylthiazole moiety have potential antimicrobial activity . This suggests that 5-Phenylthiazole could be further explored for its potential in developing new antimicrobial agents.

Análisis Bioquímico

Biochemical Properties

5-Phenylthiazole interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property enables 5-Phenylthiazole to participate in various biochemical reactions.

Cellular Effects

5-Phenylthiazole has been found to exhibit significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of 5-Phenylthiazole have demonstrated potent antifungal activity, suggesting their potential to disrupt normal fungal cell function .

Molecular Mechanism

The molecular mechanism of action of 5-Phenylthiazole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain thiazole derivatives have been found to inhibit type II topoisomerases, a class of enzymes that alter the topological states of DNA during transcription .

Temporal Effects in Laboratory Settings

The effects of 5-Phenylthiazole can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 5-Phenylthiazole can vary with different dosages in animal models . Studies have shown that the compound’s effects can range from therapeutic to toxic or adverse at high doses .

Metabolic Pathways

5-Phenylthiazole is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

5-Phenylthiazole is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 5-Phenylthiazole and its effects on activity or function are crucial aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

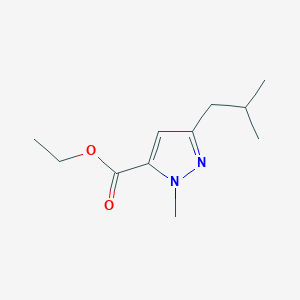

IUPAC Name |

5-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLOWHFKKIOINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344227 | |

| Record name | 5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-13-7 | |

| Record name | 5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the role of 2,4-diamino-5-phenylthiazole in treating barbiturate intoxication?

A1: 2,4-diamino-5-phenylthiazole, often used in conjunction with bemegride (β-ethyl-β-methylglutarimide), has been reported to be effective in treating barbiturate intoxication. [] Although the precise mechanism of action is not fully understood, it is suggested that the combination may exert an analeptic effect, potentially by stimulating respiration and counteracting the central nervous system depression caused by barbiturates. [, ]

Q2: How does DAPT (24-diamino-5-phenylthiazole) influence platelet activation?

A2: DAPT, a γ-secretase inhibitor, has been shown to counteract agonist-induced platelet activation, apoptosis, and aggregation. [] The mechanism involves the inhibition of γ-secretase, an enzyme responsible for cleaving the signaling molecule CD44. [] CD44 acts as a negative regulator of platelet activation and a co-receptor for macrophage migration inhibitory factor (MIF), an anti-apoptotic pro-inflammatory cytokine released from platelets. [] By inhibiting CD44 cleavage, DAPT indirectly influences platelet function. []

Q3: What is the role of DAPT in hair cell regeneration?

A3: DAPT, by inhibiting Notch signaling, has been shown to promote hair cell regeneration in mouse cochlea after gentamicin-induced injury. [] The regeneration is suggested to occur through the transdifferentiation of supporting cells into hair cells. [] This effect is believed to be mediated by the upregulation of miR-183, which is involved in hair cell differentiation. []

Q4: What is the molecular formula and weight of 5-phenylthiazole?

A4: The molecular formula of 5-phenylthiazole is C9H7NS, and its molecular weight is 161.23 g/mol.

Q5: What spectroscopic data is available to characterize 5-phenylthiazole and its derivatives?

A5: Several spectroscopic techniques have been employed to characterize 5-phenylthiazole and its derivatives, including IR, 1H NMR, 13C NMR, and MS. [, ] These techniques provide information on the functional groups, proton and carbon environments, and molecular mass of these compounds, aiding in structural elucidation and confirmation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)